4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine
Description
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine is a heterocyclic compound featuring a morpholine ring linked via an acetyl-thioether bridge to a 5-methyl-1,3,4-thiadiazole moiety. This structure combines the polar, water-soluble morpholine group with the planar, electron-deficient thiadiazole ring, which is known for its bioactivity in medicinal chemistry.
Key structural attributes:
- Morpholine: Enhances solubility and metabolic stability due to its polar nature (C₄H₉NO).
- Thiadiazole: A five-membered ring (C₃H₃N₂S) with a methyl group at position 5, contributing to hydrophobic interactions and π-stacking.
- Thioacetyl linker: The -S-CH₂-C(=O)- group bridges the two heterocycles, offering stability against enzymatic cleavage .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-7-10-11-9(16-7)15-6-8(13)12-2-4-14-5-3-12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWFDWDRJFPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Antimicrobial Agents: Thiadiazole derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound’s ability to cross cellular membranes due to its lipophilic nature allows it to interact with intracellular targets effectively .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to structurally similar molecules (Table 1) to highlight functional group variations and their impact on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
*Note: Molecular formula inferred based on structural analysis.
Key Differences and Implications
Morpholine vs. Pyridine/Sulfonamide (–2): The target compound’s morpholine group improves water solubility compared to the pyridine-sulfonamide in , which may enhance bioavailability.
Acetyl vs. Phenyl-Methylacetamide ():
- The phenyl group in ’s compound increases hydrophobicity, favoring membrane penetration. In contrast, the target compound’s acetyl-morpholine moiety balances polarity and flexibility, making it suitable for both aqueous and lipid environments .
Thiadiazole Modifications (All Compounds):
- The 5-methyl-thiadiazole is conserved across analogues, suggesting its role as a pharmacophore . Modifications in adjacent groups (e.g., sulfonyl in ) alter electronic properties, affecting interactions with enzymes like O-GlcNAc transferase (OGT) or kinases .
Synthetic Accessibility:
- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling 5-methyl-1,3,4-thiadiazole-2-thiol with chlorinated acetyl-morpholine under high-temperature conditions), similar to methods in .
Research Findings and Gaps
- Computational Data : highlights the importance of XLogP3 (1.8) and topological polar surface area (190 Ų) in predicting blood-brain barrier penetration, which could guide optimization of the target compound .
- Structural Insights : demonstrates that fluorophenyl-thiazole derivatives adopt planar conformations, implying that the target compound’s thiadiazole may similarly engage in π-π interactions with aromatic residues in proteins .
Biological Activity
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine is a compound that combines a morpholine ring with a thiadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, antifungal, and potential anticancer properties based on various studies.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
Antimicrobial Properties
Several studies have reported on the antimicrobial effects of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole ring enhances the biological activity against various bacterial strains. For instance:
- Antibacterial Activity : Compounds containing the thiadiazole moiety have shown significant activity against both Gram-positive and Gram-negative bacteria. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited promising antibacterial effects against Bacillus anthracis and Bacillus cereus, with some compounds showing higher potency than standard antibiotics like streptomycin .
- Antifungal Activity : The compound demonstrated moderate to good antifungal activity against strains such as Candida albicans and Aspergillus niger. Specifically, certain derivatives showed a minimum inhibitory concentration (MIC) lower than that of fluconazole .
Anticancer Potential
Recent studies have also explored the potential anticancer properties of thiadiazole derivatives. For example:
- Cell Line Studies : In vitro studies indicated that compounds with a similar structure to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 and HeLa. The mechanism appears to involve the induction of apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds bearing halogen substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, while those with oxygenated substituents showed increased antifungal activity .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 8d | Candida albicans | 32 | |
| 8e | Aspergillus niger | 42 | |
| 12c | Bacillus cereus | 25 |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of similar compounds, it was found that certain derivatives led to significant cell death in MCF-7 cells with IC50 values in the range of micromolar concentrations .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine?
Answer:
The synthesis typically involves coupling a thiol-containing thiadiazole intermediate with a morpholine-acetyl derivative. Key steps include:
- Thiol Activation: Use sodium monochloroacetate in aqueous medium to activate the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol for nucleophilic substitution .
- Acetylation: React the activated thiol with chloroacetyl chloride or bromoacetyl morpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification: Recrystallize from DMF/ethanol or DMF/acetic acid mixtures to enhance purity .
Critical Parameters: - Stoichiometric control of sodium acetate (0.02 mol) to prevent side reactions .
- Reflux duration (2–4 hours) to ensure complete acetylation .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Answer:
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies include:
- Cross-Validation: Use complementary techniques (e.g., LC-MS for molecular ion confirmation and X-ray crystallography for unambiguous structural elucidation) .
- Solvent Standardization: Compare spectra in consistent solvents (e.g., DMSO-d6 for NMR) to reduce solvent-induced shifts .
- Computational Modeling: Employ DFT calculations to predict and match vibrational (IR) or electronic (UV-Vis) spectra .
Basic: Which solvents and reaction parameters are critical for achieving high-purity this compound?
Answer:
- Solvents: DMF (for solubility) and acetic acid (for protonation control) are optimal for thiol-acetyl coupling . Ethanol or methanol is preferred for recrystallization .
- Temperature: Reflux at 80–100°C ensures kinetic control of the reaction .
- Catalysts: Sodium acetate (0.02 mol) facilitates deprotonation of thiol groups, enhancing reactivity .
Advanced: What strategies are recommended for modifying the core structure to enhance bioactivity?
Answer:
- Substituent Introduction: Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the thiadiazole ring to improve binding affinity in molecular docking studies .
- Morpholine Ring Modification: Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetic properties .
- Hybridization: Conjugate with triazole or benzimidazole moieties to exploit synergistic bioactivity .
Basic: How should researchers confirm the structure of the compound post-synthesis?
Answer:
- Elemental Analysis: Confirm C, H, N, S content within ±0.3% deviation .
- Spectroscopy:
- IR: Validate thioacetate (C-S stretch at 650–750 cm⁻¹) and morpholine (C-O-C at 1100 cm⁻¹) .
- ¹H/¹³C NMR: Identify acetyl protons (δ 3.5–4.0 ppm) and morpholine carbons (δ 45–50 ppm) .
- Chromatography: Use HPLC with a C18 column (MeOH:H₂O = 70:30) to assess purity (>95%) .
Advanced: How can reaction mechanisms be analyzed to explain unexpected by-products?
Answer:
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify intermediate species .
- Isotopic Labeling: Use ¹³C-labeled chloroacetyl chloride to trace acetylation pathways .
- Computational Analysis: Apply density functional theory (DFT) to model transition states and competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
